molecular formula C20H15NO2S B022727 7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one CAS No. 329217-07-4

7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one

Cat. No.: B022727
CAS No.: 329217-07-4
M. Wt: 333.4 g/mol
InChI Key: ILEHOLFZCSNFEM-UHFFFAOYSA-N
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Description

7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one is a chemical compound with the molecular formula C20H15NO2S and a molecular weight of 333.40 g/mol . This compound is known for its unique structure, which includes a thiazepine ring fused with two benzene rings and a benzyloxy group.

Preparation Methods

The synthesis of 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one involves several steps. One common synthetic route starts with the reaction of 2-aminodiphenyl sulfide with benzyl bromide to form the benzyloxy derivative. This intermediate is then cyclized under acidic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .

Chemical Reactions Analysis

7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one has several scientific research applications:

    Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical methods.

    Biology: The compound is employed in proteomics research to study protein interactions and functions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances the compound’s ability to bind to these targets, leading to changes in their activity. The thiazepine ring structure allows for interactions with various biological pathways, potentially modulating processes like neurotransmission or cellular signaling.

Comparison with Similar Compounds

Similar compounds to 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one include:

    10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine: This compound lacks the benzyloxy group but shares the thiazepine ring structure.

    Quetiapine: A pharmaceutical compound used to treat psychiatric disorders, which also contains a thiazepine ring but with different substituents.

The uniqueness of 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one lies in its benzyloxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-phenylmethoxy-5H-benzo[b][1,4]benzothiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2S/c22-20-16-8-4-5-9-18(16)24-19-12-15(10-11-17(19)21-20)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEHOLFZCSNFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=O)C4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441902
Record name 7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329217-07-4
Record name 7-(Phenylmethoxy)dibenzo[b,f][1,4]thiazepin-11(10H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329217-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one
Reactant of Route 2
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Reactant of Route 3
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7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one
Reactant of Route 5
7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one
Reactant of Route 6
7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one

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